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molecular formula C9H11NO3 B8476065 2-(3-Amino-4-hydroxyphenyl)propionic acid

2-(3-Amino-4-hydroxyphenyl)propionic acid

Cat. No. B8476065
M. Wt: 181.19 g/mol
InChI Key: ZBRNHUSCZGYNLG-UHFFFAOYSA-N
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Patent
US04304918

Procedure details

30 grams of 3-nitro-4-hydroxyphenyl-α-methylacetic acid are dissolved in 500 ml of anhydrous ethanol, 1.5 g of 5% Pd on carbon are added, and hydrogenation is carried out at atmospheric pressure and ambient temperature. The catalyst is filtered off and the filtrate concentrated to a small volume. This is filtered, and crystallised from methanol. 24.5 g of raceme 3-amino-4-hydroxyphenyl-α-methylacetic acid are obtained, with a yield of 95%.
Name
3-nitro-4-hydroxyphenyl-α-methylacetic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]([CH3:15])[C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10]

Inputs

Step One
Name
3-nitro-4-hydroxyphenyl-α-methylacetic acid
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)C(C(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at atmospheric pressure and ambient temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a small volume
FILTRATION
Type
FILTRATION
Details
This is filtered
CUSTOM
Type
CUSTOM
Details
crystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1O)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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